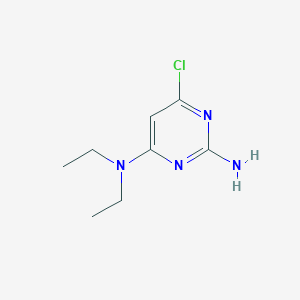

2-Amino-6-chloro-4-(diethylamino)pyrimidine

Description

Properties

IUPAC Name |

6-chloro-4-N,4-N-diethylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN4/c1-3-13(4-2)7-5-6(9)11-8(10)12-7/h5H,3-4H2,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPXSIGRVGTURL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363294 | |

| Record name | 6-Chloro-N~4~,N~4~-diethylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804144 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

116895-09-1 | |

| Record name | 6-Chloro-N~4~,N~4~-diethylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-Amino-6-chloro-4-(diethylamino)pyrimidine

CAS Number: 116895-09-1

This technical guide provides a comprehensive overview of 2-Amino-6-chloro-4-(diethylamino)pyrimidine, including its physicochemical properties, a plausible synthetic route, and potential applications based on the activities of structurally related compounds. Due to the limited availability of detailed experimental data for this specific molecule in publicly accessible literature, this guide leverages established principles of pyrimidine chemistry and provides generalized protocols and conceptual frameworks relevant to researchers in drug discovery and chemical synthesis.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 116895-09-1 | [1][2] |

| Molecular Formula | C₈H₁₃ClN₄ | [2] |

| Molecular Weight | 200.67 g/mol | [2] |

| Appearance | Solid (predicted) | |

| Purity | >97% (as offered by commercial suppliers) |

Synthesis and Reactivity

The synthesis of this compound can be conceptually approached through the well-established reactivity of dichlorinated pyrimidine scaffolds. A plausible synthetic pathway involves the sequential nucleophilic aromatic substitution (SNAr) on a precursor such as 2-amino-4,6-dichloropyrimidine. The differential reactivity of the chlorine atoms on the pyrimidine ring allows for a controlled, stepwise introduction of substituents. Generally, in 2,4-dichloropyrimidines, the chlorine at the C4 position is more susceptible to nucleophilic attack than the one at the C2 position.

Proposed Synthetic Workflow

A likely synthetic route would involve the reaction of 2-amino-4,6-dichloropyrimidine with diethylamine. The diethylamine would act as a nucleophile, displacing one of the chloro groups. The reaction would likely proceed with regioselectivity for the C4 position.

General Experimental Protocol for Nucleophilic Aromatic Substitution on a Dichloropyrimidine

The following is a generalized protocol for the amination of a chloropyrimidine, which can be adapted for the synthesis of the title compound. Optimization of solvent, temperature, and reaction time may be necessary.

Materials:

-

2-Amino-4,6-dichloropyrimidine (1.0 eq.)

-

Diethylamine (1.0-1.2 eq.)

-

A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 1.5-2.0 eq.)

-

Anhydrous aprotic solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-4,6-dichloropyrimidine and the anhydrous solvent.

-

Add the non-nucleophilic base to the stirred suspension.

-

Add diethylamine dropwise to the reaction mixture at room temperature.

-

The reaction mixture is then heated to a temperature ranging from 60 to 120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired this compound.

Potential Applications and Biological Relevance

While specific biological activities for this compound are not extensively documented, the pyrimidine core is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of 2-aminopyrimidine have shown a wide range of therapeutic potential.

-

Kinase Inhibition: Many substituted pyrimidines are known to act as inhibitors of various protein kinases, which are crucial targets in oncology. The 2-aminopyrimidine scaffold can form key hydrogen bonding interactions within the ATP-binding site of kinases.

-

Antiviral Activity: The pyrimidine structure is fundamental to nucleobases, and as such, pyrimidine analogs can interfere with viral replication processes.[3]

-

Antimicrobial and Anti-inflammatory Properties: Various substituted pyrimidines have been reported to exhibit antibacterial, antifungal, and anti-inflammatory activities.[3][4]

Given these precedents, this compound represents a valuable scaffold for further chemical modification and biological screening in drug discovery programs.

Hypothetical Signaling Pathway Inhibition

Based on the common role of pyrimidine derivatives as kinase inhibitors, a hypothetical mechanism of action could involve the inhibition of a signaling pathway critical for cell proliferation, such as the MAPK/ERK pathway. The diagram below illustrates a conceptual model where a pyrimidine derivative blocks the action of a key kinase in this cascade.

Conclusion

This compound is a substituted pyrimidine with potential for applications in medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is sparse, its synthesis is feasible through standard organic chemistry methodologies. The structural motifs present in this molecule suggest that it could be a valuable starting point for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. Further experimental validation of its synthesis and biological activity is warranted.

References

- 1. store.p212121.com [store.p212121.com]

- 2. scbt.com [scbt.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-6-chloro-4-(diethylamino)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 2-Amino-6-chloro-4-(diethylamino)pyrimidine. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and draws analogies from structurally related compounds to offer a valuable resource for researchers in medicinal chemistry and drug development. The guide covers the fundamental physicochemical properties, extrapolated analytical characteristics, and a proposed synthetic approach. Additionally, it explores the potential biological significance of this class of compounds, highlighting the need for further research to elucidate its specific activities and mechanisms of action.

Introduction

Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the core scaffold of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and antibacterial properties. The compound this compound, a member of this versatile class of heterocycles, presents an intriguing structure for further investigation. The presence of an amino group at the 2-position, a chloro substituent at the 6-position, and a diethylamino group at the 4-position suggests potential for diverse chemical modifications and biological interactions. This guide aims to consolidate the known information about this specific molecule and provide a framework for future research endeavors.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central pyrimidine ring with three distinct functional groups. These substituents are expected to significantly influence the molecule's electronic distribution, lipophilicity, and hydrogen bonding capabilities, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profiles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 116895-09-1 | Chemical Supplier Catalogs |

| Molecular Formula | C₈H₁₃ClN₄ | Chemical Supplier Catalogs |

| Molecular Weight | 200.67 g/mol | Chemical Supplier Catalogs |

| Predicted LogP | 2.1 - 2.5 | Cheminformatics Software (e.g., ChemDraw, MarvinSketch) |

| Predicted pKa | Basic pKa: ~4-5 (pyrimidine ring nitrogen), ~10-11 (amino group) | Cheminformatics Software (based on similar structures) |

| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO. | Extrapolation from similar aminopyrimidine structures. |

| Melting Point | Not reported in available literature. | - |

| Boiling Point | Not reported in available literature. | - |

Note: Predicted values are estimations based on computational models and data from analogous compounds and should be confirmed through experimental validation.

Synthesis and Characterization

Proposed Synthetic Workflow

A logical approach to the synthesis would involve a sequential nucleophilic aromatic substitution (SNAr) starting from a readily available dichlorinated pyrimidine precursor.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Objective: To synthesize this compound from 2-amino-4,6-dichloropyrimidine.

Materials:

-

2-Amino-4,6-dichloropyrimidine

-

Diethylamine

-

Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF)

-

Tertiary amine base (e.g., Triethylamine, DIPEA)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

To a solution of 2-amino-4,6-dichloropyrimidine (1.0 equivalent) in the chosen anhydrous solvent, add the tertiary amine base (1.1 equivalents).

-

Slowly add diethylamine (1.1 equivalents) to the reaction mixture at room temperature.

-

Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

-

Characterize the purified compound by NMR, IR, and mass spectrometry to confirm its identity and purity.

Spectroscopic Characterization (Predicted)

Although experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecular structure.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - A singlet for the pyrimidine ring proton (C5-H).- A broad singlet for the amino (-NH₂) protons.- A quartet and a triplet for the ethyl groups of the diethylamino substituent. |

| ¹³C NMR | - Resonances for the four distinct carbon atoms of the pyrimidine ring.- Resonances for the methylene and methyl carbons of the diethylamino group. |

| IR Spectroscopy | - N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹).- C=N and C=C stretching vibrations of the pyrimidine ring (around 1500-1650 cm⁻¹).- C-Cl stretching vibration (around 600-800 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak [M]⁺ and a prominent [M+H]⁺ peak in ESI-MS.- Isotopic pattern characteristic of a chlorine-containing compound (M and M+2 peaks in a ~3:1 ratio). |

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been reported. However, the 2-aminopyrimidine scaffold is a well-established pharmacophore in numerous kinase inhibitors and other biologically active molecules. The substituents on the pyrimidine ring play a crucial role in modulating the compound's interaction with biological targets.

General Biological Relevance of 2-Aminopyrimidines

Many 2-aminopyrimidine derivatives have been shown to exhibit a range of biological activities, including:

-

Kinase Inhibition: The 2-aminopyrimidine core can form key hydrogen bond interactions with the hinge region of protein kinases, making it a privileged scaffold for the design of kinase inhibitors.

-

Anticancer Activity: By targeting various kinases involved in cell proliferation and survival, many 2-aminopyrimidine-based compounds have demonstrated potent anticancer effects.

-

Antimicrobial Activity: Some substituted pyrimidines have shown efficacy against various bacterial and fungal strains.

Hypothetical Signaling Pathway Involvement

Given the prevalence of 2-aminopyrimidines as kinase inhibitors, a hypothetical workflow for investigating the biological activity of this compound could involve screening against a panel of protein kinases.

Caption: Hypothetical workflow for elucidating the biological activity of this compound.

Conclusion and Future Directions

This compound is a substituted pyrimidine with potential for further investigation in the field of medicinal chemistry. While specific experimental data is currently lacking in the public domain, this guide provides a foundational understanding of its structure, predicted properties, and a potential synthetic route.

Future research should focus on:

-

Synthesis and full characterization: The proposed synthetic method should be experimentally validated, and the compound's structure and purity confirmed using modern analytical techniques.

-

Determination of physicochemical properties: Experimental measurement of properties such as melting point, solubility, and pKa is crucial for understanding its drug-like properties.

-

Biological screening: A broad biological screening, particularly against a panel of protein kinases, could uncover potential therapeutic applications.

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogs with modifications at the 2-amino, 4-diethylamino, and 6-chloro positions would provide valuable insights for optimizing biological activity.

The exploration of this and similar novel chemical entities is essential for the discovery of new therapeutic agents to address unmet medical needs.

An In-depth Technical Guide to the Physical Properties of 2-Amino-6-chloro-4-(diethylamino)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chloro-4-(diethylamino)pyrimidine is a substituted pyrimidine derivative. The pyrimidine core is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals. The specific substitutions on this particular molecule—an amino group at position 2, a chloro group at position 6, and a diethylamino group at position 4—confer distinct physicochemical properties that are critical to its behavior in chemical and biological systems. Understanding these properties is paramount for its application in research and drug development, influencing aspects from reaction kinetics and solubility to formulation and bioavailability.

This technical guide provides a summary of the available physical and chemical data for this compound. Due to the limited availability of experimentally determined data in publicly accessible literature, this guide also furnishes detailed, standardized experimental protocols for the determination of key physical properties.

Core Physical and Chemical Properties

A comprehensive search of available scientific literature and chemical databases reveals limited experimentally determined physical property data for this compound. The available information is summarized below.

| Property | Value | Source |

| CAS Number | 116895-09-1 | [1] |

| Molecular Formula | C₈H₁₃ClN₄ | [1] |

| Molecular Weight | 200.67 g/mol | [1] |

| Boiling Point | 395.4 °C at 760 mmHg (Predicted) | [2] |

Note: The boiling point is a predicted value and has not been experimentally verified in the cited literature.

Experimental Protocols for Physical Property Determination

Melting Point Determination

Methodology:

The melting point of a solid crystalline substance can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the dry, purified this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Determination: The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C per minute, near the expected melting point).

-

Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle liquefies (completion) are recorded as the melting range. For a pure substance, this range is typically narrow.

Solubility Profile

Methodology:

The solubility can be determined qualitatively in various solvents and quantitatively to establish a precise value (e.g., in mg/mL or mol/L).

Qualitative Solubility:

-

Solvent Selection: A range of solvents of varying polarity should be tested, including water, buffered aqueous solutions (pH 3, 7, 9), ethanol, methanol, acetone, ethyl acetate, and dichloromethane.

-

Procedure: To approximately 1 mL of the solvent in a test tube, a small, pre-weighed amount (e.g., 1-2 mg) of the compound is added. The mixture is vortexed or agitated for a set period (e.g., 1-2 minutes).

-

Observation: The sample is visually inspected for the dissolution of the solid. If it dissolves, more solute is added incrementally until saturation is reached. The compound is classified as very soluble, soluble, sparingly soluble, or insoluble based on the amount that dissolves.

Quantitative Solubility (Shake-Flask Method):

-

Equilibration: An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask. The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: The resulting saturated solution is allowed to stand, and an aliquot of the supernatant is carefully removed and filtered through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for quantification.

Acid Dissociation Constant (pKa) Determination

Methodology:

The pKa, which indicates the strength of an acid or base, can be determined by potentiometric titration or UV-Vis spectrophotometry.

Potentiometric Titration:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while the pH of the solution is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point. The presence of multiple ionizable groups may result in multiple inflection points and corresponding pKa values.

Synthesis Workflow

References

An In-Depth Technical Guide to 2-Amino-6-chloro-4-(diethylamino)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-Amino-6-chloro-4-(diethylamino)pyrimidine, with the chemical formula C8H13ClN4. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this document focuses on the general synthesis and known biological activities of structurally similar aminopyrimidine derivatives. The methodologies and potential applications described herein are based on established principles in medicinal chemistry and drug discovery, providing a framework for the potential synthesis, characterization, and evaluation of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C8H13ClN4 | - |

| Molecular Weight | 200.67 g/mol | - |

| CAS Number | 116895-09-1 | Chemical Supplier Catalogs |

| Predicted LogP | 2.5 - 3.5 | Cheminformatics Software |

| Predicted pKa | (Basic) 4.0 - 5.0 | Cheminformatics Software |

| Predicted Solubility | Sparingly soluble in water | Cheminformatics Software |

Synthesis

The synthesis of this compound would likely proceed via a nucleophilic aromatic substitution (SNAr) reaction. The logical starting material is a readily available dichloropyrimidine.

General Experimental Protocol: Synthesis from 2,4-Diamino-6-chloropyrimidine

A plausible synthetic route involves the reaction of 2,4-diamino-6-chloropyrimidine with diethylamine. The presence of two amino groups on the pyrimidine ring can lead to a mixture of products, and reaction conditions would need to be optimized for selectivity.

Experimental Workflow: Synthesis of this compound

Caption: General workflow for the synthesis of the target compound.

Detailed Methodology:

-

Reaction Setup: To a solution of 2,4-diamino-6-chloropyrimidine (1 eq.) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), add diethylamine (1.1-1.5 eq.) and a non-nucleophilic base like triethylamine (1.5-2.0 eq.).

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to 120°C. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If DMF is used as the solvent, it should be removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Alternative Experimental Protocol: Synthesis from 2-Amino-4,6-dichloropyrimidine

An alternative and potentially more direct route starts from 2-amino-4,6-dichloropyrimidine. This precursor allows for a more regioselective reaction with diethylamine at the more reactive C4 position.

Experimental Workflow: Alternative Synthesis

Caption: Alternative synthetic workflow for the target compound.

Detailed Methodology:

-

Reaction Setup: Dissolve 2-amino-4,6-dichloropyrimidine (1 eq.) in a polar aprotic solvent like acetonitrile or tetrahydrofuran (THF). Add an excess of diethylamine (2-3 eq.) and a base such as potassium carbonate or triethylamine.

-

Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the reaction by TLC or LC-MS. The reaction is typically complete within a few hours to overnight.

-

Work-up: After the reaction is complete, filter off any inorganic salts. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude material can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography as described in the previous method.

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been found, the aminopyrimidine scaffold is a well-established pharmacophore in drug discovery. Derivatives of 2-aminopyrimidine have been reported to exhibit a wide range of biological activities, including but not limited to, kinase inhibition, antimicrobial, and anti-inflammatory effects.

Kinase Inhibition

The 2-aminopyrimidine core is a key structural motif in many kinase inhibitors. The amino group at the C2 position and the substituent at the C4 position often form crucial hydrogen bonds with the hinge region of the kinase domain, leading to potent and selective inhibition.

Hypothesized Kinase Inhibition Signaling Pathway

Caption: Hypothesized mechanism of action as a kinase inhibitor.

It is plausible that this compound could act as an ATP-competitive inhibitor of various kinases involved in cell cycle regulation (e.g., Cyclin-Dependent Kinases - CDKs) or signal transduction pathways (e.g., Epidermal Growth Factor Receptor - EGFR). The diethylamino group at the C4 position would likely interact with the solvent-exposed region of the ATP-binding pocket, and its size and flexibility could influence the selectivity profile of the compound.

Antimicrobial Activity

Pyrimidine derivatives are also known for their antimicrobial properties. They can interfere with various essential cellular processes in bacteria and fungi, such as nucleic acid synthesis, protein synthesis, or cell wall formation. The specific mechanism of action would depend on the overall structure of the molecule and the specific microbial target.

Conclusion

This compound is a substituted aminopyrimidine with potential applications in medicinal chemistry and drug discovery. While specific experimental data is currently limited, this guide provides a robust framework for its synthesis based on established chemical principles. The general synthetic routes described, starting from either 2,4-diamino-6-chloropyrimidine or 2-amino-4,6-dichloropyrimidine, offer viable pathways to obtain this compound.

Furthermore, based on the well-documented biological activities of the aminopyrimidine scaffold, it is reasonable to hypothesize that this compound may exhibit interesting pharmacological properties, particularly as a kinase inhibitor or an antimicrobial agent. Further experimental investigation is warranted to fully characterize its physicochemical properties, elucidate its biological activities, and explore its potential as a lead compound in drug development programs. This technical guide serves as a foundational resource for researchers embarking on the study of this and related aminopyrimidine derivatives.

2-Amino-6-chloro-4-(diethylamino)pyrimidine molecular weight 200.67 g/mol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-Amino-6-chloro-4-(diethylamino)pyrimidine, a substituted pyrimidine derivative. With a molecular weight of 200.67 g/mol and the chemical formula C8H13ClN4, this compound is of interest to researchers in medicinal chemistry and drug discovery.[1][2] This guide consolidates key data on its chemical and physical properties, alongside a foundational understanding of its structure. While detailed experimental protocols and biological activity data are not extensively available in public literature, this guide presents the foundational information necessary for initiating further research and development.

Chemical and Physical Properties

Substituted pyrimidines are a well-established class of compounds in pharmaceutical sciences, known for their diverse biological activities. The physicochemical properties of this compound are crucial for its handling, formulation, and potential as a drug candidate. A summary of its key identifiers and properties is presented below.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | 6-chloro-N4,N4-diethylpyrimidine-2,4-diamine | [3] |

| CAS Number | 116895-09-1 | [1][2][3] |

| Molecular Formula | C8H13ClN4 | [1][2] |

| Molecular Weight | 200.67 g/mol | [1][2] |

| Canonical SMILES | CCN(CC)c1cc(Cl)nc(N)n1 | N/A |

| InChI Key | N/A | N/A |

| Appearance | Solid (predicted) | N/A |

| Purity | >97% (as commercially available) | [1] |

Molecular Structure

The molecular structure of this compound features a central pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. The substituents on this ring are critical for its chemical reactivity and biological interactions.

-

2-Amino Group: The amino group at the C2 position is a key functional group that can participate in hydrogen bonding and act as a basic center.

-

6-Chloro Group: The chlorine atom at the C6 position is an electron-withdrawing group and a potential leaving group in nucleophilic substitution reactions, making it a valuable handle for further chemical modifications.

-

4-(Diethylamino) Group: The diethylamino group at the C4 position is a bulky, electron-donating group that influences the molecule's solubility and steric profile.

Figure 1. 2D Chemical Structure of this compound.

Potential Research Applications

While specific biological activities for this exact compound are not widely reported, the pyrimidine scaffold is a cornerstone in drug discovery. Related chlorinated aminopyrimidines have been investigated for a range of therapeutic applications.

3.1. Kinase Inhibition

The aminopyrimidine core is a common feature in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The substituents at the 2, 4, and 6 positions can be modified to achieve potency and selectivity for specific kinases.

Figure 2. Generalized Kinase Signaling Pathway and Point of Inhibition.

3.2. Scaffolding for Library Synthesis

The chloro-substituent at the 6-position serves as a versatile synthetic handle for introducing a wide range of functional groups through nucleophilic aromatic substitution reactions. This allows for the creation of a library of analogues for structure-activity relationship (SAR) studies.

Figure 3. Workflow for Library Synthesis and SAR Studies.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are proprietary and not publicly available. However, a general synthetic approach can be postulated based on known pyrimidine chemistry.

4.1. Postulated Synthesis

A plausible synthetic route would involve the sequential reaction of a dichlorinated pyrimidine precursor with diethylamine and then ammonia, or vice versa. The regioselectivity of these substitutions would be a key consideration.

General Reaction Scheme:

-

Starting Material: 2,4,6-trichloropyrimidine or a related polychlorinated pyrimidine.

-

Step 1: Nucleophilic Substitution with Diethylamine. Reaction of the starting material with diethylamine. The reaction conditions (solvent, temperature, and base) would need to be optimized to favor monosubstitution at the 4-position.

-

Step 2: Nucleophilic Substitution with Ammonia. The resulting dichlorinated intermediate would then be reacted with ammonia or an ammonia equivalent to introduce the amino group at the 2-position.

-

Purification: The final product would require purification, likely through column chromatography or recrystallization, to achieve the desired purity.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is intended for research use only. A material safety data sheet (MSDS) should be consulted for detailed information on toxicity, handling, and disposal.

Conclusion

This compound is a substituted pyrimidine with potential for further investigation in drug discovery and medicinal chemistry. Its molecular structure offers multiple points for chemical modification, making it an attractive scaffold for the development of new therapeutic agents. While a significant amount of experimental data remains to be determined, this guide provides a solid foundation for researchers to begin their exploration of this compound.

References

Technical Guide: Spectroscopic Analysis of 2-Amino-6-chloro-4-(diethylamino)pyrimidine and Related Compounds

Introduction

2-Amino-6-chloro-4-(diethylamino)pyrimidine is a substituted pyrimidine. Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds, including kinase inhibitors and other therapeutic agents.[1] Spectroscopic analysis is crucial for the structural elucidation and purity assessment of these molecules. This guide outlines the expected spectral data and general experimental protocols for the analysis of the title compound and its analogues.

Predicted and Analogous Spectral Data

Due to the lack of direct data for this compound, the following tables summarize the spectral information for closely related compounds to provide a basis for spectral prediction.

¹H NMR Spectral Data of Analogous Pyrimidines

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 2-Amino-4,6-dichloropyrimidine | DMSO-d₆ | ~7.0 - 8.0 | Broad Singlet | -NH₂ |

| ~6.5 - 7.5 | Singlet | H-5 | ||

| 2-Amino-6-aryl-4-(furan-2-yl)pyrimidines | - | 5.14 - 5.28 | Singlet | -NH₂ |

| 7.26 - 7.60 | Singlet | H-5 | ||

| 2-Amino-4-(4'-methylphenyl)-6-(3,4-dimethoxyphenyl)pyrimidine | - | 2.40 (3H) | s | -CH₃ |

| 3.90-4.10 (6H) | 2s | -OCH₃ | ||

| 5.24 (2H) | s | -NH₂ | ||

| 6.86 to 8.00 (9H) | m | ArH |

Data for 2-Amino-4,6-dichloropyrimidine is predicted.[1] Data for 2-Amino-6-aryl-4-(furan-2-yl)pyrimidines and 2-Amino-4-(4'-methylphenyl)-6-(3,4-dimethoxyphenyl)pyrimidine are from experimental studies.[2][3]

For This compound , the expected ¹H NMR signals would include a singlet for the pyrimidine H-5 proton, multiplets for the ethyl groups of the diethylamino substituent, and a broad singlet for the amino protons.

¹³C NMR Spectral Data of Analogous Pyrimidines

| Compound | Carbon Atom | Predicted Chemical Shift (δ) ppm |

| 2-Amino-4,6-dichloropyrimidine | C2 | ~160 |

| C4/C6 | ~162 | |

| C5 | ~100 |

Note: The ¹³C chemical shifts are estimated based on known data for similar pyrimidine derivatives.[1]

For This compound , the ¹³C NMR spectrum would be expected to show distinct signals for the four pyrimidine carbons and the two unique carbons of the diethylamino group.

Infrared (IR) Spectral Data of Analogous Pyrimidines

| Compound | Wavenumber (cm⁻¹) | Assignment |

| 2-Amino-4,6-dichloropyrimidine | 3470 | N-H Asymmetric stretch |

| 3390 | N-H Symmetric stretch | |

| 1650 | NH₂ scissoring | |

| 1060 | NH₂ twisting | |

| 1071, 1137 | C-Cl stretch | |

| 2-Amino-4-(4'-chlorophenyl)-6-(2-hydroxyphenyl)pyrimidine | 3500, 3340 | -OH, -NH₂ stretch |

| 1640 | C=N stretch | |

| 1580, 1545, 1510 | Aromatic C=C stretch |

Data for 2-Amino-4,6-dichloropyrimidine and 2-Amino-4-(4'-chlorophenyl)-6-(2-hydroxyphenyl)pyrimidine are from experimental studies.[3][4]

The IR spectrum of This compound would be expected to show characteristic absorption bands for N-H stretching of the amino group, C-H stretching of the diethylamino group, C=N and C=C stretching of the pyrimidine ring, and a C-Cl stretching vibration.

Experimental Protocols

The following are generalized protocols for acquiring spectral data for substituted pyrimidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Instrument Parameters (¹H NMR) :

-

Instrument Parameters (¹³C NMR) :

-

A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).[1]

-

Phase the spectrum to obtain a flat baseline.[1]

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).[1]

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.[1]

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Technique) :

-

Mix a small amount of the solid sample with dry potassium bromide (KBr).

-

Grind the mixture to a fine powder.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition :

-

Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.[5]

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction :

-

The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

-

Ionization :

-

Choose a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), depending on the volatility and thermal stability of the compound.

-

-

Mass Analysis :

-

The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Data Interpretation :

-

The resulting mass spectrum will show the molecular ion peak, which corresponds to the molecular weight of the compound, and fragment ion peaks, which provide information about the structure of the molecule.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a substituted pyrimidine compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of substituted pyrimidine compounds.

Conclusion

While direct spectral data for this compound is not currently available, an analysis of its structural analogues provides a strong foundation for predicting its spectral characteristics. The experimental protocols outlined in this guide are standard methodologies for the structural characterization of such novel compounds. The combination of NMR, IR, and mass spectrometry provides complementary information that is essential for unambiguous structure elucidation and is a critical step in the development of new chemical entities for pharmaceutical and other applications.

References

In-Depth Technical Guide: Physicochemical Properties of Substituted Pyrimidines with a Focus on 2-Amino-6-chloro-4-(diethylamino)pyrimidine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of available scientific literature and databases, specific quantitative solubility data, detailed experimental protocols, and established biological signaling pathways for 2-Amino-6-chloro-4-(diethylamino)pyrimidine are not publicly available at this time. This guide, therefore, provides a detailed overview of the solubility profiles and analytical methodologies for structurally related pyrimidine derivatives to serve as a predictive resource and a framework for experimental design.

Executive Summary

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Their efficacy is intrinsically linked to their physicochemical properties, with solubility being a critical determinant of bioavailability and therapeutic potential. This document provides a technical overview of the solubility characteristics of pyrimidine derivatives, with a specific focus on chloro-amino-substituted pyrimidines, to infer the likely properties of this compound. General experimental protocols for solubility determination and a conceptual workflow for its synthesis are also presented.

Physicochemical Properties of Related Pyrimidine Derivatives

To approximate the solubility profile of this compound, we can examine the known properties of similar, publicly documented compounds. The presence of amino, chloro, and alkylamino groups on the pyrimidine ring will influence its polarity, crystal lattice energy, and interactions with various solvents.

Table 1: Solubility Data for Structurally Related Pyrimidine Derivatives

| Compound Name | Structure | Solvent | Temperature (°C) | Solubility | Citation |

| 2,4-Diamino-6-chloropyrimidine | Water | Not Specified | Soluble | [1] | |

| Ethanol | Not Specified | More Soluble | [1] | ||

| Methanol | Not Specified | More Soluble | [1] | ||

| 2-Amino-4-chloro-6-methylpyrimidine | Acetic Acid | Not Specified | 50 mg/mL | [2] | |

| 2-Amino-4,6-dichloropyrimidine | Water | Not Specified | Insoluble | [3] | |

| Acetone | Not Specified | Soluble | [3] | ||

| Toluene (thermal) | Not Specified | Soluble | [3] | ||

| 4-Amino-2,6-dichloropyrimidine | DMSO | Not Specified | 100 mg/mL (with sonication) | [3] | |

| Water | Not Specified | Slightly Soluble | [3] | ||

| DMF | Not Specified | Soluble | [3] | ||

| 2-Amino-6-chloro-4-nitrophenol | Water | 25 | 0.045% (w/v) | ||

| Acetone/Water (1:1) | Not Specified | 8.7% (w/w) | |||

| DMSO | Not Specified | >10% (w/w) | |||

| Ethanol | Not Specified | >10% (w/w) |

Analysis and Prediction for this compound:

Based on the data for related compounds, we can infer the following for this compound:

-

Aqueous Solubility: The presence of the amino group may confer some aqueous solubility, but the chloro and diethylamino groups, being more hydrophobic than a second amino or a methyl group, will likely result in low water solubility.

-

Organic Solvent Solubility: The compound is expected to exhibit significantly better solubility in polar aprotic solvents like DMSO and DMF, and likely good solubility in alcohols such as ethanol and methanol. The diethylamino group should enhance its solubility in less polar organic solvents compared to its di-amino analogue.

Experimental Protocols for Solubility Determination

The following are generalized, yet detailed, experimental protocols for determining the kinetic and thermodynamic solubility of a novel pyrimidine derivative.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

Materials:

-

Test compound (solid form)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, Ethanol, DMSO)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the test solvent.

-

Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

After incubation, allow the vials to stand to let undissolved solids settle.

-

Centrifuge the samples to pellet any remaining solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a calibration curve).

Kinetic Solubility Assay (High-Throughput Method)

This method measures the solubility of a compound from a concentrated DMSO stock solution upon dilution into an aqueous buffer, reflecting its behavior in many in-vitro biological assays.

Materials:

-

Test compound dissolved in 100% DMSO (e.g., 10 mM stock)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplate

-

Plate reader (nephelometry or UV-Vis)

Procedure:

-

Add the aqueous buffer to the wells of a microplate.

-

Add a small volume of the concentrated DMSO stock solution of the test compound to the buffer (final DMSO concentration is typically kept below 1%).

-

Mix and incubate the plate at room temperature for a set period (e.g., 1-2 hours).

-

Measure the turbidity of the solution using a nephelometer or the absorbance at a specific wavelength using a UV-Vis plate reader to detect precipitation.

-

The concentration at which precipitation is observed is considered the kinetic solubility.

Conceptual Workflow and Logical Relationships

While specific signaling pathways for this compound are not documented, a logical workflow for its synthesis and subsequent biological evaluation can be conceptualized.

Conceptual Synthesis Workflow

The synthesis of this compound would likely start from a more readily available dichloropyrimidine precursor.

Caption: Conceptual synthesis workflow for this compound.

General Experimental Workflow for Biological Evaluation

Following successful synthesis and characterization, a typical workflow for evaluating the biological activity of a novel compound is initiated.

Caption: General experimental workflow for the biological evaluation of a novel compound.

Conclusion

While direct, quantitative data for this compound remains elusive in the public domain, a robust framework for understanding its likely solubility profile and for designing appropriate experimental investigations can be established by examining structurally related pyrimidine derivatives. The provided experimental protocols offer a starting point for the empirical determination of its physicochemical properties, which are essential for advancing its potential as a research tool or therapeutic agent. Future studies are warranted to fill the existing data gap for this specific compound.

References

Stability of 2-Amino-6-chloro-4-(diethylamino)pyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct stability data for 2-Amino-6-chloro-4-(diethylamino)pyrimidine is available in the public domain. This guide is a comprehensive overview based on the known reactivity of structurally similar aminopyrimidines and established principles of chemical stability testing. The experimental protocols provided are general templates that should be adapted and validated for specific laboratory conditions.

Introduction

This compound is a substituted pyrimidine of interest in medicinal chemistry and drug discovery due to its structural motifs that are common in biologically active molecules. As with any chemical entity intended for research or development, understanding its stability under various laboratory conditions is paramount for ensuring the integrity of experimental results, determining appropriate storage and handling procedures, and predicting its shelf-life. This technical guide provides a detailed examination of the potential stability profile of this compound, including its susceptibility to degradation under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties can influence its stability and degradation pathways.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃ClN₄ | --INVALID-LINK-- |

| Molecular Weight | 200.67 g/mol | --INVALID-LINK-- |

| Appearance | Off-white to light yellow crystalline solid (predicted) | General knowledge of similar compounds |

| Solubility | Predicted to be soluble in organic solvents like ethanol, methanol, and DMSO; limited solubility in water. | General knowledge of similar compounds |

Predicted Stability Profile

The stability of this compound is influenced by the interplay of its functional groups: the electron-donating amino and diethylamino groups and the electron-withdrawing chloro group on the pyrimidine ring.

Hydrolytic Stability

The presence of a chlorine atom on the pyrimidine ring makes the compound susceptible to nucleophilic substitution, particularly hydrolysis. The rate of hydrolysis is expected to be pH-dependent.

-

Acidic Conditions: Under acidic conditions, the pyrimidine ring nitrogens can be protonated, which may activate the ring towards nucleophilic attack by water. This could lead to the replacement of the chloro group with a hydroxyl group, forming 2-amino-4-(diethylamino)-6-hydroxypyrimidine.

-

Neutral Conditions: At neutral pH, the rate of hydrolysis is expected to be slower compared to acidic or basic conditions.

-

Basic Conditions: In alkaline solutions, direct nucleophilic attack by hydroxide ions on the carbon bearing the chlorine atom is the likely degradation pathway, also yielding the corresponding 6-hydroxypyrimidine derivative.

A hypothetical summary of hydrolytic stability is presented in Table 2.

| pH | Temperature (°C) | Predicted Degradation (%) after 24h | Major Degradant |

| 2 (0.01 M HCl) | 25 | < 5% | 2-amino-4-(diethylamino)-6-hydroxypyrimidine |

| 2 (0.01 M HCl) | 60 | 10-20% | 2-amino-4-(diethylamino)-6-hydroxypyrimidine |

| 7 (Phosphate Buffer) | 25 | < 2% | 2-amino-4-(diethylamino)-6-hydroxypyrimidine |

| 7 (Phosphate Buffer) | 60 | 5-10% | 2-amino-4-(diethylamino)-6-hydroxypyrimidine |

| 10 (0.001 M NaOH) | 25 | 5-15% | 2-amino-4-(diethylamino)-6-hydroxypyrimidine |

| 10 (0.001 M NaOH) | 60 | > 25% | 2-amino-4-(diethylamino)-6-hydroxypyrimidine |

Oxidative Stability

The amino and diethylamino groups are potential sites for oxidation. Common laboratory oxidizing agents could lead to the formation of N-oxides or other degradation products.

A summary of predicted oxidative stability is presented in Table 3.

| Oxidizing Agent | Concentration | Temperature (°C) | Predicted Degradation (%) after 24h | Potential Degradants |

| Hydrogen Peroxide | 3% | 25 | 5-15% | N-oxides, ring-opened products |

| AIBN (radical initiator) | 0.1 M | 60 | 10-25% | Products of radical reactions |

Photostability

Substituted pyrimidines can be susceptible to photodegradation. The absorption of UV or visible light can lead to the formation of excited states that undergo various reactions, including dechlorination or rearrangement. Photostability testing should be conducted according to ICH Q1B guidelines.

A hypothetical summary of photostability is presented in Table 4.

| Light Source | Intensity | Duration | Predicted Degradation (%) | Potential Degradants |

| UV-A | 200 W h/m² | 24h | 5-10% | Dechlorinated products, dimers |

| Visible Light | 1.2 million lux hours | 24h | < 5% | Minor degradation products |

Thermal Stability

In the solid state, this compound is expected to be relatively stable at ambient temperatures. At elevated temperatures, thermal decomposition may occur. The melting point of the compound can provide an initial indication of its thermal stability.

A summary of predicted thermal stability is presented in Table 5.

| Condition | Temperature (°C) | Duration | Predicted Degradation (%) |

| Solid State | 60 | 7 days | < 2% |

| Solid State | 100 | 7 days | 5-15% |

| Solution (DMSO) | 60 | 7 days | 5-10% |

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound.

General Procedure for Forced Degradation Studies

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined in the specific protocols below.

-

Neutralization/Quenching: After the specified time, neutralize the acidic and basic samples. For oxidative studies, the reaction may be quenched if necessary.

-

Analysis: Analyze the stressed samples, along with a control sample (stored at 4°C in the dark), using a stability-indicating analytical method, such as HPLC-UV.

Forced Degradation Workflow

Protocol for Hydrolytic Stability

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

-

Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Keep the solution at 60°C for 24 hours.

Protocol for Oxidative Stability

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

Protocol for Photostability

-

Expose a thin layer of the solid compound and a solution of the compound (in a quartz cuvette) to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Maintain a control sample in the dark at the same temperature.

Protocol for Thermal Stability

-

Solid State: Place a known amount of the solid compound in a controlled temperature oven at 60°C for 7 days.

-

Solution State: Keep a solution of the compound in a suitable solvent (e.g., DMSO) at 60°C for 7 days, protected from light.

Stability-Indicating Analytical Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended for the analysis of stability samples.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid in water).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 254 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

The method should be validated to demonstrate its ability to separate the parent compound from its degradation products.

HPLC Stability-Indicating Method Workflow

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways are plausible:

Potential Degradation Pathways

Storage and Handling Recommendations

Based on the predicted stability profile, the following storage and handling procedures are recommended for this compound:

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8°C) is advisable.

-

Handling: Handle in a well-ventilated area. Avoid contact with strong acids, bases, and oxidizing agents. Protect from direct sunlight and moisture.

Conclusion

While specific experimental stability data for this compound is not widely published, a comprehensive stability assessment can be performed based on its chemical structure and the behavior of related compounds. The primary degradation pathways are anticipated to be hydrolysis of the chloro substituent and oxidation of the amino groups. Researchers and drug development professionals should conduct forced degradation studies using the protocols outlined in this guide to establish a definitive stability profile and develop a validated stability-indicating analytical method. This will ensure the quality and reliability of data generated using this compound and inform its proper storage and handling.

The Versatility of the Pyrimidine Scaffold: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental building block of nucleic acids, continues to be a cornerstone in the development of novel therapeutic agents. Its inherent ability to interact with a wide range of biological targets has led to the discovery of numerous substituted pyrimidine derivatives with potent anticancer, antimicrobial, antiviral, and anti-inflammatory activities. This technical guide provides an in-depth overview of the biological potential of this privileged scaffold, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Activity of Substituted Pyrimidines

Substituted pyrimidines have emerged as a significant class of anticancer agents, with mechanisms ranging from the inhibition of critical cellular enzymes to the induction of apoptosis.[1][2] Well-known drugs like 5-fluorouracil, a pyrimidine analog, are established chemotherapeutic agents.[1]

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected substituted pyrimidine derivatives against various human cancer cell lines.

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| RDS 3442 (1a) | Glioblastoma (U87MG) | EC50 (48h) | 33.7 ± 3.5 µM | [3] |

| Triple-Negative Breast Cancer (MDA-MB-231) | EC50 (48h) | 21.0 ± 2.1 µM | [3] | |

| Oral Squamous Cell Carcinoma (CAL27) | EC50 (48h) | 63.9 ± 5.8 µM | [3] | |

| Compound 2a | Glioblastoma (U87MG) | EC50 (48h) | 7.9 ± 0.9 µM | [3] |

| Triple-Negative Breast Cancer (MDA-MB-231) | EC50 (48h) | 4.5 ± 0.5 µM | [3] | |

| Oral Squamous Cell Carcinoma (CAL27) | EC50 (48h) | 8.2 ± 0.7 µM | [3] | |

| Compound 9 | Human Breast Cancer | IC50 | 18 µM | [4] |

| Compound 19 | Colon Cancer Cell Lines | GI50 | 0.24 - 1.26 µM | [4] |

| Compound 2a | Pin1 Inhibition | IC50 | < 3 µM | [5] |

| Compound 2f | Pin1 Inhibition | IC50 | < 3 µM | [5] |

| Compound 2h | Pin1 Inhibition | IC50 | < 3 µM | [5] |

| Compound 2l | Pin1 Inhibition | IC50 | < 3 µM | [5] |

Key Signaling Pathways in Anticancer Activity

Substituted pyrimidines exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation, survival, and metastasis. One such pathway involves Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.

Caption: Inhibition of the CDK2 pathway by substituted pyrimidines, leading to cell cycle arrest and apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of substituted pyrimidines on cancer cell lines.

1. Cell Culture and Seeding:

-

Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

-

Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

2. Compound Treatment:

-

Prepare a stock solution of the test pyrimidine derivative in dimethyl sulfoxide (DMSO).

-

Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48 to 72 hours.

3. MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 5 minutes to ensure complete dissolution.

4. Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Activity of Substituted Pyrimidines

The pyrimidine scaffold is also a valuable source of antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.[6][7]

Quantitative Data for Antimicrobial Activity

The following table presents the antimicrobial activity of representative pyrimidine derivatives.

| Compound | Microorganism | Activity Metric | Value | Reference |

| Chalcon substituted pyrimidines | E. coli (Gram -ve) | Antibacterial Activity | Appreciable | [8] |

| m-Bromo substitution derivative | E. coli (Gram -ve) | Antibacterial Activity | High | [8] |

| Thiophenyl-pyrimidine derivative | MRSA & VREs | Antibacterial Potency | Higher than vancomycin and methicillin | [9] |

| Compounds 3b, 3d, 3g, 3j, 4c, 5b, 5c | C. albicans & A. niger | Antifungal Activity | Significant at 50 µg/ml and 100 µg/ml | [7] |

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: A typical workflow for assessing the antimicrobial activity of substituted pyrimidines using the disk diffusion method.

Experimental Protocol: Agar Well Diffusion Method

This protocol describes a standard method for screening the antimicrobial activity of pyrimidine derivatives.

1. Preparation of Media and Inoculum:

-

Prepare and sterilize nutrient agar for bacteria or Sabouraud dextrose agar for fungi.

-

Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Prepare a fresh inoculum of the test microorganism in sterile saline and adjust the turbidity to match the 0.5 McFarland standard.

2. Inoculation and Well Preparation:

-

Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Use a sterile cork borer to create uniform wells (e.g., 6 mm in diameter) in the agar.

3. Compound Application:

-

Prepare solutions of the test pyrimidine derivatives at a known concentration (e.g., 100 µg/mL) in a suitable solvent like DMSO.

-

Add a fixed volume (e.g., 100 µL) of each compound solution into the wells.

-

Include a solvent control (DMSO) and a positive control (a standard antibiotic like ciprofloxacin for bacteria or fluconazole for fungi).

4. Incubation and Measurement:

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

After incubation, measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Antiviral Activity of Substituted Pyrimidines

The structural diversity of pyrimidine derivatives has been exploited to develop potent antiviral agents against a variety of viruses, including influenza, coronaviruses, and HIV.[10][11]

Quantitative Data for Antiviral Activity

The following table highlights the antiviral efficacy of certain pyrimidine derivatives.

| Compound | Virus | Cell Line | Activity Metric | Value | Reference | |---|---|---|---|---| | Aminoalkylpyrimidine derivatives | Influenza A and B | MDCK | EC50 | 0.01 - 0.1 µM |[10] | | Compound 7f (amino-indane substituted) | HCoV-229E & HCoV-OC43 | - | Antiviral Activity | Promising |[12] | | Compounds 7a & 7b (tetrahydronaphthalene substituted) | HCoV-229E & HCoV-OC43 | - | Antiviral Activity | Promising |[12] | | Bicyclic Pyrimidine Nucleoside Analogues (BCNAs) | Varicella-zoster Virus | - | Inhibition | Potent and Selective |[4] |

Experimental Protocol: Plaque Reduction Assay

This protocol is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

1. Cell Seeding:

-

Seed a confluent monolayer of susceptible host cells (e.g., MDCK for influenza virus) in 6-well or 12-well plates.

2. Virus Infection and Compound Treatment:

-

Prepare serial dilutions of the test pyrimidine derivative in serum-free medium.

-

Wash the cell monolayer with phosphate-buffered saline (PBS) and infect with a known amount of virus (e.g., 100 plaque-forming units per well).

-

After a 1-hour adsorption period at 37°C, remove the virus inoculum.

-

Overlay the cells with a mixture of 2X medium and 1.2% agarose containing the various concentrations of the test compound.

3. Incubation and Plaque Visualization:

-

Incubate the plates at 37°C in a CO2 incubator until viral plaques are visible (typically 2-3 days).

-

Fix the cells with 10% formaldehyde and stain with a 0.1% crystal violet solution to visualize and count the plaques.

4. Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction compared to the virus control (no compound).

-

Determine the EC50 value from a dose-response curve.

Anti-inflammatory Activity of Substituted Pyrimidines

Substituted pyrimidines have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[13][14]

Quantitative Data for Anti-inflammatory Activity

The following table provides data on the anti-inflammatory effects of specific pyrimidine derivatives.

| Compound | Assay | Activity | Comparison | Reference |

| 2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine (5b) | Carrageenan-induced paw edema | Potent anti-inflammatory | Comparable to ibuprofen | [15] |

| 2-amino-4-(4-aminophenyl)-6-(3-bromophenyl) pyrimidine (5d) | Carrageenan-induced paw edema | Potent anti-inflammatory | Comparable to ibuprofen | [15] |

| Morpholinopyrimidine derivatives V4 and V8 | LPS-induced NO production in RAW 264.7 cells | Inhibition | Significant | [16] |

Signaling Pathway for Anti-inflammatory Action

A key mechanism of anti-inflammatory action for many pyrimidine derivatives is the inhibition of the NF-κB signaling pathway, which plays a central role in the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by substituted pyrimidines, reducing the expression of pro-inflammatory genes.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol measures the ability of pyrimidine derivatives to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

2. Compound and LPS Treatment:

-

Treat the cells with various concentrations of the test pyrimidine derivatives for 1 hour.

-

Subsequently, stimulate the cells with LPS (1 µg/mL) to induce NO production. Include a control group with cells treated with LPS only.

3. Measurement of Nitrite:

-

After 24 hours of incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent system, which is an indicator of NO production.

-

Mix 50 µL of the supernatant with 50 µL of sulfanilamide solution and incubate for 10 minutes at room temperature in the dark.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

4. Data Analysis:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples from the standard curve.

-

Determine the percentage of NO inhibition for each compound concentration compared to the LPS-only control.

This guide provides a comprehensive, albeit not exhaustive, overview of the vast biological potential of substituted pyrimidines. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to the discovery and development of new therapeutics based on this versatile chemical scaffold.

References

- 1. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 2. ijcrt.org [ijcrt.org]

- 3. mdpi.com [mdpi.com]

- 4. ijrpr.com [ijrpr.com]

- 5. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eurekaselect.com [eurekaselect.com]

- 12. mdpi.com [mdpi.com]

- 13. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]

The Aminopyrimidine Core: A Privileged Scaffold in Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aminopyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and efficacy across a wide array of therapeutic targets. Its inherent ability to form key hydrogen bond interactions with protein kinases and other enzymes has cemented its status as a cornerstone in the design of targeted therapies. This technical guide provides a comprehensive exploration of the discovery, history, and development of novel aminopyrimidines, offering insights into their synthesis, mechanisms of action, and clinical applications.

A Historical Journey: From Antibacterials to Targeted Cancer Therapies

The story of aminopyrimidines in medicine began with the serendipitous discovery of the sulfa drugs. In the 1930s, the antibacterial properties of prontosil, a sulfonamide dye, were found to be due to its in vivo conversion to sulfanilamide. This led to the development of a plethora of sulfonamide derivatives, including Sulfadiazine in 1947, an aminopyrimidine-containing antibiotic that became a mainstay in treating bacterial infections.[1][2][3][4] This early success underscored the therapeutic potential of the aminopyrimidine core.

Another pivotal moment came with the development of Trimethoprim in 1962.[5] This 2,4-diaminopyrimidine derivative was rationally designed to selectively inhibit bacterial dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis.[6][7] Its synergistic combination with sulfamethoxazole remains a widely used antibacterial treatment.[6]

The 1950s saw the unexpected discovery of Minoxidil's hair growth properties.[8][9][10][11][12] Initially developed as an antihypertensive agent, its aminopyrimidine oxide structure was found to be a potent potassium channel opener, leading to its repurposing as a topical treatment for alopecia.[13][14]

The modern era of targeted cancer therapy was revolutionized by the discovery of Imatinib (Gleevec®) in the late 1990s.[13][15] This 2-phenylaminopyrimidine derivative was the result of a rational drug design campaign to inhibit the Bcr-Abl tyrosine kinase, the causative agent of chronic myeloid leukemia (CML).[16] The remarkable success of imatinib validated the targeted therapy approach and spurred the development of numerous other kinase inhibitors based on the aminopyrimidine scaffold.[15]

Key Aminopyrimidine-Based Drugs and Their Mechanisms of Action

The versatility of the aminopyrimidine core is evident in the diverse range of biological targets it can modulate. Several blockbuster drugs and promising clinical candidates are built upon this scaffold.

Kinase Inhibitors in Oncology

The aminopyrimidine moiety is particularly adept at targeting the ATP-binding site of protein kinases, which are frequently dysregulated in cancer.

-

Imatinib (Gleevec®): As mentioned, imatinib is a potent inhibitor of the Bcr-Abl tyrosine kinase. It also inhibits other receptor tyrosine kinases such as c-Kit and PDGF-R. By blocking the ATP-binding site of these kinases, imatinib prevents the phosphorylation of downstream substrates, thereby inhibiting cancer cell proliferation and inducing apoptosis.[15][16]

-

Palbociclib (Ibrance®): A selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), palbociclib is a key therapeutic for certain types of breast cancer.[8][10][16][17][18] It blocks the phosphorylation of the retinoblastoma (Rb) protein, preventing cell cycle progression from the G1 to the S phase.[8][10][17]

-

Gefitinib (Iressa®): This anilinoquinazoline, which can be considered a fused aminopyrimidine derivative, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[7][13][19][20] It is particularly effective in non-small cell lung cancer (NSCLC) patients with activating mutations in the EGFR gene.[18][21][22]

Dihydrofolate Reductase (DHFR) Inhibitors

-

Trimethoprim: This drug selectively inhibits bacterial DHFR, leading to a depletion of tetrahydrofolate, a crucial cofactor in the synthesis of DNA, RNA, and proteins.[6][7][23] This bacteriostatic effect is highly selective for bacteria over the human form of the enzyme.[6]

Other Mechanisms

-